Unii-48cet2EN53

Übersicht

Beschreibung

ACHN-975 ist ein hochpotenter und selektiver Inhibitor des Enzyms UDP-3-O-[®-3-Hydroxymyristoyl]-N-Acetylglucosamin-Deacetylase, allgemein bekannt als LpxC. Dieses Enzym ist entscheidend für die Biosynthese von Lipid A, einem Bestandteil der äußeren Membran von gramnegativen Bakterien. ACHN-975 hat signifikante Aktivität gegen ein breites Spektrum von gramnegativen Bakterien gezeigt, was es zu einem vielversprechenden Kandidaten für die antibakterielle Therapie macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ACHN-975 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren nachfolgende Reaktionen unter kontrollierten Bedingungen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Synthese die Verwendung verschiedener Reagenzien und Katalysatoren beinhaltet, um die gewünschte chemische Struktur zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von ACHN-975 würde wahrscheinlich die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies würde die Verwendung fortschrittlicher Techniken wie Durchflussreaktoren und automatisierten Syntheseplattformen umfassen, um den Produktionsprozess zu optimieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ACHN-975 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of ACHN-975 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ACHN-975 unterliegt hauptsächlich Reaktionen, die typisch für seine funktionellen Gruppen sind, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre Aktivität und Stabilität zu verbessern .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit ACHN-975 verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um das gewünschte Ergebnis zu gewährleisten, z. B. die Einhaltung bestimmter Temperaturen, pH-Werte und Reaktionszeiten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die bei Reaktionen mit ACHN-975 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab. Diese Produkte sind typischerweise Zwischenprodukte oder Derivate von ACHN-975, die ihre antibakterielle Aktivität behalten .

Wissenschaftliche Forschungsanwendungen

Chemie: ACHN-975 dient als Modellverbindung für die Untersuchung der Hemmung von LpxC und der Biosynthese von Lipid A.

Medizin: ACHN-975 hat sich als vielversprechender antibakterieller Wirkstoff gegen multiresistente gramnegative Bakterien gezeigt.

Wirkmechanismus

ACHN-975 übt seine Wirkung aus, indem es selektiv das Enzym LpxC hemmt, das für die Biosynthese von Lipid A in gramnegativen Bakterien essentiell ist. Die Hemmung von LpxC stört die Produktion von Lipid A, was zur Destabilisierung der bakteriellen äußeren Membran führt und letztendlich zum Absterben der Bakterienzellen führt . Die molekularen Ziele und Wege, die an diesem Prozess beteiligt sind, umfassen die Bindung von ACHN-975 an das aktive Zentrum von LpxC, wodurch ein stabiler Komplex gebildet wird, der das Enzym daran hindert, sein Substrat zu katalysieren .

Wirkmechanismus

ACHN-975 exerts its effects by selectively inhibiting the enzyme LpxC, which is essential for the biosynthesis of lipid A in Gram-negative bacteria. The inhibition of LpxC disrupts the production of lipid A, leading to the destabilization of the bacterial outer membrane and ultimately causing bacterial cell death . The molecular targets and pathways involved in this process include the binding of ACHN-975 to the active site of LpxC, forming a stable complex that prevents the enzyme from catalyzing its substrate .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

LPXC-516: Ein weiterer LpxC-Inhibitor mit ähnlicher antibakterieller Aktivität gegen gramnegative Bakterien.

LPXC-313: Eine Verbindung mit potenter Hemmung von LpxC und Aktivität gegen multiresistente Bakterien.

LPXC-289: Ein LpxC-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.

PF-5081090: Eine von Pfizer entwickelte Verbindung mit signifikanter Aktivität gegen gramnegative Bakterien.

Einzigartigkeit von ACHN-975

ACHN-975 zeichnet sich durch seine hohe Potenz und Selektivität für LpxC sowie seine Breitbandaktivität gegen verschiedene gramnegative Bakterien aus. Seine einzigartige chemische Struktur ermöglicht eine effektive Hemmung von LpxC, was es zu einer wertvollen Leitverbindung für die Entwicklung neuer antibakterieller Wirkstoffe macht .

Eigenschaften

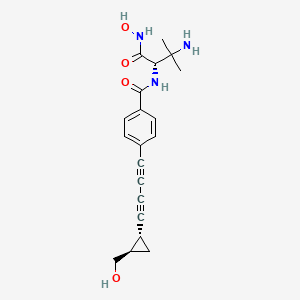

IUPAC Name |

N-[(2S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]-4-[4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diynyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-20(2,21)17(19(26)23-27)22-18(25)14-9-7-13(8-10-14)5-3-4-6-15-11-16(15)12-24/h7-10,15-17,24,27H,11-12,21H2,1-2H3,(H,22,25)(H,23,26)/t15-,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCUUDXEOKIQRU-IXDOHACOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#CC2CC2CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#C[C@@H]2C[C@H]2CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1410809-36-7 | |

| Record name | ACHN-975 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1410809367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACHN-975 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48CET2EN53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

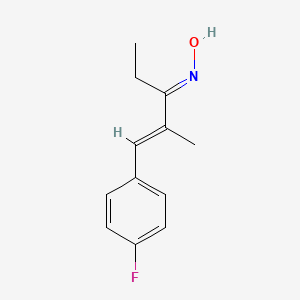

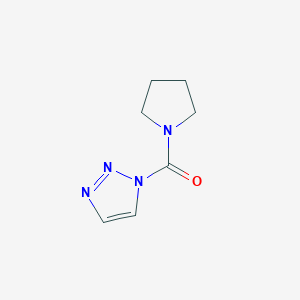

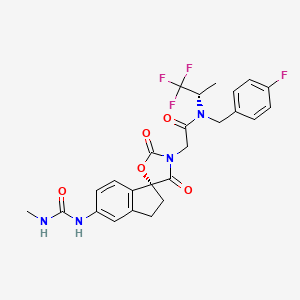

Feasible Synthetic Routes

Q1: What is the mechanism of action of ACHN-975 and how does it affect bacterial viability?

A1: ACHN-975 is a potent inhibitor of the bacterial enzyme UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC) . LpxC catalyzes the first committed step in the biosynthesis of lipid A, a crucial component of the outer membrane in Gram-negative bacteria . By inhibiting LpxC, ACHN-975 disrupts lipid A production, ultimately leading to bacterial cell death .

Q2: How does ACHN-975 interact with the LpxC enzyme at a molecular level?

A2: Structural studies using X-ray crystallography revealed that ACHN-975 binds to the active site of LpxC, mimicking the enzyme's natural substrate . The hydroxamate group of ACHN-975 forms a five-coordinate complex with the zinc ion (Zn2+) present in the LpxC active site. Additionally, the long hydrophobic chain of ACHN-975 containing rigid alkynyl groups extends into a hydrophobic pocket within the active site . This dual interaction mode contributes to the high affinity and specificity of ACHN-975 for LpxC.

Q3: Has ACHN-975 shown efficacy against multidrug-resistant bacteria?

A3: Yes, ACHN-975 demonstrated potent in vitro activity against multidrug-resistant Pseudomonas aeruginosa strains, including those producing metallo-β-lactamases (MβLs) and those resistant to carbapenems . This activity against resistant strains highlights its potential as a valuable treatment option for challenging infections.

Q4: What are the structure-activity relationships (SAR) observed for ACHN-975 and its analogs?

A4: While specific modifications and their impact on ACHN-975 are not extensively detailed in the abstracts, research highlights that structural modifications targeting the Zn2+-binding group, hydrophobic side chain, and linker regions significantly influence LpxC inhibitory and antibacterial activity . This suggests a complex interplay between these structural elements and their influence on potency and selectivity.

Q5: What is the current status of ACHN-975 in clinical development?

A5: Despite its promising in vitro activity and efficacy in animal models, ACHN-975 was the first LpxC inhibitor to reach human clinical trials but was ultimately withdrawn due to dose-limiting cardiovascular toxicity, specifically transient hypotension without compensatory tachycardia . This highlights the challenges in developing safe and effective LpxC inhibitors.

Q6: Were any strategies explored to improve the therapeutic window of ACHN-975?

A6: Yes, researchers developed a phosphate prodrug of an optimized ACHN-975 analog (LPXC-516) to enhance solubility and potentially improve the therapeutic window . While this prodrug exhibited improved solubility and rapid conversion to the active drug, it unfortunately did not sufficiently address the cardiovascular safety concerns, leading to the termination of further clinical development .

Q7: What are the potential future directions for the development of LpxC inhibitors?

A7: Despite the setbacks with ACHN-975, LpxC remains a promising target for novel antibiotics against Gram-negative pathogens . Future research will likely focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

![2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one](/img/structure/B605057.png)

![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride](/img/structure/B605063.png)